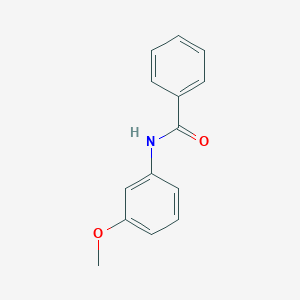

N-(3-methoxyphenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-13-9-5-8-12(10-13)15-14(16)11-6-3-2-4-7-11/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXCRDPOWBLPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156450 | |

| Record name | N-(3-Methoxyphenyl)benzoic acid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13031-49-7 | |

| Record name | N-(3-Methoxyphenyl)benzoic acid amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Methoxyphenyl)benzoic acid amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Detailed Conformational Analysis

Spectroscopic Characterization Techniques in Benzamide (B126) Research

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of N-(3-methoxyphenyl)benzamide. These techniques provide a comprehensive overview of the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for delineating the chemical environment of individual atoms within the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons in its distinct aromatic rings and the methoxy (B1213986) group. A study by Rehman et al. (2014) provides detailed assignments for the proton signals in deuterochloroform (CDCl₃). researchgate.net The two protons ortho to the carbonyl group (H-2' & H-6') appear as a doublet of doublets at approximately 7.90 ppm. researchgate.net The proton at the 4'-position resonates as a triplet around 7.56 ppm, while the protons at the 3'- and 5'-positions also show a triplet at about 7.49 ppm. researchgate.net The proton on the methoxy-substituted ring at the 2-position is observed as a doublet at 7.38 ppm, and the proton at the 5-position appears as a triplet around 7.23 ppm. researchgate.net The methoxy group protons give a sharp singlet at 3.84 ppm. researchgate.net Another source reports a 97% yield for this compound synthesized via aerobic oxidative coupling, with ¹H NMR data recorded on a 500 MHz instrument, though specific shifts are not detailed in the abstract. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon framework of this compound. Data from PubChem shows a range of carbon signals. nih.gov The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum. The carbons of the two aromatic rings resonate in the characteristic aromatic region, with their specific shifts influenced by the substituents.

Interactive Table: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| H-2', H-6' | 7.90 | dd | 1.5, 7.5 | researchgate.net |

| H-4' | 7.56 | t | 7.5 | researchgate.net |

| H-3', H-5' | 7.49 | t | 7.5 | researchgate.net |

| H-2 | 7.38 | d | 1.5 | researchgate.net |

| H-5 | 7.23 | t | 7.0 | researchgate.net |

| OCH₃ | 3.84 | s | - | researchgate.net |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that confirm the presence of the amide and methoxy functionalities.

A study by Rehman et al. (2014) reports the following significant IR absorption bands (in cm⁻¹) for this compound: a strong N-H stretching vibration at 3330 cm⁻¹, aromatic C-H stretching around 3000 cm⁻¹, a prominent carbonyl (C=O) stretching of the amide group at 1650 cm⁻¹, aromatic C=C stretching vibrations in the range of 1600-1517 cm⁻¹, and a C-O stretching band for the methoxy group at 1245 cm⁻¹. researchgate.net Another source indicates a typical amide C=O stretch in the range of 1650–1680 cm⁻¹ and a methoxy C-O stretch at approximately 1250 cm⁻¹. The presence of a strong band at 1640 cm⁻¹ is also noted for the C=O group. researchgate.net

Interactive Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3330 | researchgate.net |

| Aromatic C-H | Stretching | 3000 | researchgate.net |

| Amide C=O | Stretching | 1650 | researchgate.net |

| Amide C=O | Stretching | 1640 | researchgate.net |

| Aromatic C=C | Stretching | 1600-1517 | researchgate.net |

| Methoxy C-O | Stretching | 1245 | researchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

The electron impact mass spectrum (EIMS) of this compound shows a molecular ion peak [M]⁺ at m/z 227, which corresponds to its molecular weight. researchgate.net Key fragment ions are observed at m/z 105, attributed to the benzoyl cation [C₆H₅CO]⁺, and at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺. researchgate.net PubChem also lists the molecular weight as 227.26 g/mol and provides GC-MS data showing a top peak at m/z 105 and a molecular ion peak at m/z 227. nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula C₁₄H₁₃NO₂.

X-ray Crystallography and Solid-State Structural Studies

Determination of Crystal Structures and Asymmetric Unit Details

The crystal structure of 4-Chloro-N-(3-methoxyphenyl)benzamide, a closely related derivative, has been determined by X-ray diffraction. nih.goviucr.org This compound crystallizes in the orthorhombic space group P2₁2₁2₁ with two independent molecules in the asymmetric unit. nih.goviucr.org The presence of two molecules in the asymmetric unit indicates slight conformational differences between them in the crystalline state.

Interactive Table: Crystal Data for 4-Chloro-N-(3-methoxyphenyl)benzamide

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | iucr.org |

| Space Group | P2₁2₁2₁ | iucr.org |

| a (Å) | 9.6952 (4) | iucr.org |

| b (Å) | 10.5671 (3) | iucr.org |

| c (Å) | 24.3512 (8) | iucr.org |

| V (ų) | 2494.78 (15) | iucr.org |

| Z | 8 | iucr.org |

| Molecules per Asymmetric Unit | 2 | nih.goviucr.org |

Intermolecular Interactions: N—H⋯O and C—H⋯O Hydrogen Bonding

In the crystalline structure of this compound and its derivatives, intermolecular hydrogen bonds of the types N—H⋯O and C—H⋯O are pivotal in stabilizing the crystal packing. The classic N—H⋯O hydrogen bond links molecules into chains. For instance, in 4-Chloro-N-(3-methoxyphenyl)benzamide, these interactions form chains along the crystallographic a-axis nih.gov. These primary chains are further interconnected by weaker C—H⋯O hydrogen bonds, creating two-dimensional layers and ultimately a three-dimensional network nih.gov.

The following table details the hydrogen bond geometries observed in a related benzamide derivative, showcasing the typical distances and angles for these interactions.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N1–H1A···O2 | 0.86 | 2.11 | 2.934 (3) | 160 |

| C6–H6···O1 | 0.93 | 2.52 | 3.297 (4) | 140 |

| C13–H13···O1 | 0.93 | 2.58 | 3.497 (4) | 168 |

Table adapted from data on a related benzamide structure. The specific values for this compound may vary.

Aryl Ring π-Stacking Interactions

In some cases, slipped π–π stacking interactions are observed between parallel aromatic ring systems nih.gov. These interactions are characterized by an offset between the centroids of the interacting rings. The presence and geometry of π-stacking can be influenced by other substituents on the aromatic rings, which modulate the electronic nature and steric accessibility of the π-system mdpi.com. For example, studies on similar benzamide structures show that π–π stacking, in conjunction with hydrogen bonding, dictates the formation of the supramolecular assembly mdpi.comnih.gov. The interplay between hydrogen bonding and π-stacking is crucial; in some structures, C–H⋯π interactions are found to be energetically significant, prevailing over other potential weak interactions jst.go.jp.

Hirshfeld Surface Analysis and Quantification of Intermolecular Contacts

The analysis generates a two-dimensional "fingerprint plot," which summarizes the distribution of intermolecular contact distances. The most significant contacts are typically H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C. For a closely related benzamide, the percentage contributions of these contacts to the Hirshfeld surface were found to be:

H⋯O/O⋯H: 30.5% iucr.orgnih.gov

H⋯C/C⋯H: 28.2% iucr.orgnih.gov

These figures highlight the predominance of hydrogen-based contacts in stabilizing the crystal structure. The O⋯H contacts correspond directly to the N—H⋯O and C—H⋯O hydrogen bonds discussed previously. The large proportion of H⋯H contacts is expected due to the abundance of hydrogen atoms on the molecular surface. The C⋯H contacts are indicative of the C–H⋯π interactions iucr.orgnih.gov. The dnorm surface, which maps distances shorter and longer than van der Waals radii, visually highlights the specific locations of these close contacts, with red spots indicating the most significant interactions, such as hydrogen bonds jst.go.jp.

The following table provides an example of the percentage of intermolecular contacts derived from Hirshfeld surface analysis for a related benzamide compound.

| Interaction Type | Contribution (%) |

| H···O/O···H | 30.5 |

| H···H | 29.0 |

| H···C/C···H | 28.2 |

| Other | 12.3 |

Data derived from a related benzamide structure iucr.orgnih.gov.

Investigation of Conformational Changes Due to Crystal Packing

The conformation of flexible molecules like this compound can be significantly influenced by the forces exerted during crystal packing. The molecule is not typically planar; the two aromatic rings are twisted relative to the central amide plane nih.govnih.gov. The extent of this twist, described by the dihedral angle between the mean planes of the two benzene (B151609) rings, can vary. For example, in 4-chloro-N-(3-methoxyphenyl)benzamide, which crystallizes with two independent molecules in the asymmetric unit, the dihedral angles are 11.92 (6)° and 12.80 (7)° nih.gov. In contrast, N-(3-methylphenyl)benzamide exhibits much larger dihedral angles, ranging from 70.6 (2)° to 74.2 (2)° for the four molecules in its asymmetric unit nih.gov.

This conformational flexibility indicates that the molecule can adopt different low-energy conformations, and the specific one observed in the crystal is a result of the balance between intramolecular energies and the stabilizing intermolecular interactions of the crystal lattice. The study of different crystal forms (polymorphs) or the presence of multiple molecules in the asymmetric unit provides direct insight into these conformational adjustments nih.govnih.gov. The energy differences between these conformations are often small, allowing crystal packing forces to select for a particular geometry that maximizes packing efficiency and intermolecular interactions iucr.orgresearchgate.net.

Computational Chemistry and Advanced Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, geometry, and energetic properties of molecules like this compound. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), can predict the most stable molecular conformation in the gas phase scispace.comresearchgate.net. These calculations allow for the determination of optimized bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray crystallography to assess the effects of crystal packing scispace.comresearchgate.net.

For benzamide derivatives, DFT has been used to study the rotational barriers around the N-CO bond and to explore the potential energy surface to identify low-energy conformers scispace.com. The calculations can confirm the stability of the trans conformation of the amide group and quantify the energy differences between various rotational isomers scispace.com. Furthermore, DFT is employed to calculate vibrational frequencies, which can be compared with experimental IR and Raman spectra to validate the computational model researchgate.net. The method also provides insights into the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity researchgate.net.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from computational calculations that illustrates the charge distribution around a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its electrophilic and nucleophilic regions tandfonline.com. The MEP surface is crucial for understanding and predicting the intermolecular interactions that govern crystal packing, particularly hydrogen bonding iucr.orgnih.gov.

In an MEP map, regions of negative potential (typically colored red) are associated with high electron density and are susceptible to electrophilic attack. For this compound and its analogues, these regions are localized around the electronegative oxygen atom of the carbonyl group and the oxygen of the methoxy group jst.go.jpiucr.orgnih.gov. These sites act as hydrogen bond acceptors. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. These are found around the amide hydrogen and aromatic hydrogens, which act as hydrogen bond donors jst.go.jpiucr.orgnih.gov.

Quantitative analysis of the MEP surface can assign specific energy values to these regions. For a related benzamide, the potential reached values as high as +51 kcal/mol near the N-H protons and as low as -42 kcal/mol near the carbonyl oxygen, quantitatively demonstrating their strong potential to engage in the N—H⋯O hydrogen bonds that stabilize the crystal structure iucr.orgnih.gov.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Weak Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful theoretical framework for identifying and characterizing weak intermolecular interactions that govern the supramolecular assembly of molecules in the solid state. While direct QTAIM analysis on this compound is not extensively documented in the selected literature, studies on closely related analogs provide significant insights.

For instance, QTAIM has been applied to decode weak interactions in cocrystals of sulfonamide derivatives containing a methoxyphenyl moiety. researchgate.net This analysis can identify and characterize various types of interactions, including dominant N-H···O hydrogen bonds and other weaker contacts such as C-H···O and C-H···N bonds. researchgate.net

Table 1: Relative Contributions of Intermolecular Contacts for N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide from Hirshfeld Surface Analysis nih.goviucr.org

| Intermolecular Contact Type | Contribution to Hirshfeld Surface |

| H···O/O···H | 30.5% |

| H···H | 29.0% |

| H···C/C···H | 28.2% |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into potential biological activity. Benzamide derivatives are frequently explored as inhibitors for various protein targets due to their structural features that allow for key binding interactions.

Studies on compounds structurally related to this compound demonstrate their potential as inhibitors for several enzymes. For example, the derivative N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide was investigated as a potential inhibitor of human coagulation factor Xa (hfXa), a key target for anticoagulants. nih.goviucr.org Docking simulations showed that the compound could adopt several binding poses within the active site of hfXa. iucr.org The most stable pose was found to engage in hydrogen bonding with residues Gly216 and Gln192, alongside various hydrophobic contacts, which are crucial for inhibitor binding. iucr.org

In other research, different benzamide derivatives have been docked against various targets. This includes studies of N-phenylbenzamide compounds against DNA gyrase researchgate.net, (E)-N-cinnamoyl-4-methoxybenzamide against matrix metalloproteinases (MMP-2) researchgate.net, and other complex derivatives against targets like Pyruvate Dehydrogenase Kinase 1 (PDK-1) and Lactate (B86563) Dehydrogenase A (LDHA). mdpi.comnih.gov These studies consistently highlight that the binding affinity is driven by a combination of hydrogen bonds, often involving the amide linker, and hydrophobic or steric interactions involving the aromatic rings. researchgate.net

Table 2: Examples of Molecular Docking Studies on Benzamide Derivatives

| Ligand Derivative | Protein Target | Predicted Binding Affinity/Score | Key Interacting Residues |

| N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide | Human Factor Xa (hfXa) | - | Gly216, Gln192 |

| (E)-3-chloro-N-cinnamoyl-4-methoxybenzamide | Matrix Metalloproteinase-2 (MMP-2) | -8.50 kcal/mol | Not specified |

| Benzamide Derivative B2 | DNA Gyrase | -119.451 (MolDock Score) | Not specified |

| Thiophene-benzamide Derivative 3d | PDK-1 / LDHA | - | Not specified |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interfacial Studies

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target protein over time. This technique is crucial for assessing the stability of binding poses predicted by molecular docking and understanding the flexibility of the ligand-protein complex.

MD simulations have been employed to study the behavior of complex benzamide derivatives when bound to their protein targets. researchgate.net A typical MD simulation protocol involves placing the docked ligand-protein complex in a simulated aqueous environment and calculating the forces on each atom to model its movement over a set period, often hundreds of nanoseconds. nih.govacs.org

Key analyses performed after an MD simulation include:

Root-Mean-Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms over time. A stable RMSD value for the protein and the bound ligand suggests that the complex has reached equilibrium and the binding is stable. acs.org For example, in simulations of a tankyrase 2 inhibitor complex, RMSD values remained stable around 2.0 Å, indicating a stable complex. acs.org

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, revealing which interactions are most persistent and critical for stable binding. researchgate.net

Solvent Accessible Surface Area (SASA): Changes in SASA can indicate how the ligand and protein surfaces adapt upon binding and whether the ligand remains buried in the binding pocket. researchgate.net

These simulations offer critical insights into the dynamic nature of the ligand-target interactions, confirming the stability of docked poses and revealing conformational adjustments that are not apparent from static models. researchgate.netacs.org

Table 3: Summary of Molecular Dynamics (MD) Simulation Applications for Benzamide Derivatives

| System Studied | Simulation Goal | Key Analytical Outcome |

| Tankyrase 2 in complex with a benzamide-containing inhibitor | To investigate structural behavior and conformational changes upon ligand binding. | RMSD analysis showed the complex was stable; Principal Component Analysis (PCA) revealed pocket conformational changes. acs.org |

| MMP-2 in complex with (E)-N-cinnamoyl-4-methoxybenzamide derivatives | To assess the stability of the docked complex and characterize interactions. | SASA values remained consistent, and the number of hydrogen bonds over time was determined, confirming stable binding. researchgate.net |

| General Ligand-Protein Complexes | To generate topologies and parameter files for simulation. | Use of tools like CHARMM-GUI to prepare the system by solvating it and adding ions to neutralize charge. nih.gov |

Investigations into Biological Activities and Molecular Mechanisms of N 3 Methoxyphenyl Benzamide Analogues

Mechanism of Action and Molecular Target Identification

The therapeutic effects of N-(3-methoxyphenyl)benzamide analogues are rooted in their interactions with specific biological molecules, which in turn modulates their activity.

Interaction with Specific Enzymes and Receptors

This compound and its derivatives have been shown to interact with a variety of enzymes and receptors. The core structure of benzamide (B126) allows for diverse chemical modifications, leading to compounds that can bind to the active sites of enzymes or modulate receptor functions. ontosight.ai For instance, certain benzamide derivatives have been investigated for their potential to inhibit enzymes involved in cancer progression and those with antimicrobial properties. smolecule.com The structural complexity, including multiple functional groups like methoxy (B1213986) and benzamide moieties, enhances their potential to interact effectively with various biological targets. smolecule.com

Analogues of this compound have been designed to target specific enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), carbonic anhydrases (CAs), and dipeptidyl peptidase-IV (DPP-IV). bohrium.comdovepress.com The mode of binding often involves the formation of stable complexes within the active site of the enzyme, preventing the binding of the natural substrate. For example, the 3-(3-methoxyphenyl)propionic amide skeleton has been identified as advantageous for butyrylcholinesterase inhibition. nih.gov Furthermore, modifications to the benzamide structure, such as the introduction of a cyano group, have been explored for their impact on enzyme inhibition and receptor binding. ontosight.ai

Modulation of Molecular Target Activity

The interaction of this compound analogues with their molecular targets leads to a modulation of their biological activity. This is primarily achieved through enzyme inhibition. By blocking the active site of an enzyme, these compounds prevent the catalysis of specific biochemical reactions. For example, the inhibition of acetylcholinesterase and butyrylcholinesterase by these analogues increases the levels of the neurotransmitter acetylcholine (B1216132), a key strategy in managing Alzheimer's disease. nih.gov

The inhibitory effect is often potent, with some analogues demonstrating activity at nanomolar concentrations. bohrium.comnih.gov The specific chemical structure of each analogue dictates its potency and selectivity towards different enzymes. For instance, the presence and position of substituents on the phenyl rings of the benzamide scaffold play a critical role in determining the inhibitory efficacy. nih.govnih.gov

Enzyme Inhibition Profiles

Detailed studies have characterized the inhibitory activity of this compound analogues against several key enzymes.

Acetylcholinesterase (AChE) and Butylcholinesterase Inhibition

Several this compound analogues have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). bohrium.comresearchgate.net One notable example is 4-(1,3-Dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide, which exhibited significant AChE inhibitory potency with an IC50 value of 1.1 ± 0.25 µM. nih.gov Another study highlighted N,N′-(1,4-phenylene)bis(3-methoxybenzamide) as a highly active inhibitor of AChE, with an IC50 of 0.056 µM. researchgate.net

Research has also focused on developing selective BChE inhibitors. Derivatives with a 3-(3-methoxyphenyl)propionic amide skeleton have shown particular promise, with some compounds demonstrating exceptional eqBuChE inhibitory activities with IC50 values in the nanomolar range. nih.gov For instance, a series of compounds showed moderate to excellent inhibition of equine serum BChE (eqBuChE), with IC50 values ranging from 0.049 to 3.3 µmol/L. nih.gov

| Compound | Enzyme | Inhibition (IC50/Ki) | Reference |

|---|---|---|---|

| 4-(1,3-Dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide | AChE | 1.1 ± 0.25 µM (IC50) | nih.gov |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 µM (IC50) | researchgate.net |

| Benzamide derivatives with 3-(3-methoxyphenyl)propionic amide skeleton (e.g., compounds 8a, 8c, 8d, 8e) | eqBuChE | 0.049 - 0.093 µmol/L (IC50) | nih.gov |

| eeAChE | 1.7 - 8.4 µmol/L (IC50) | ||

| N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(sulfamerazine)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide (3f) | AChE | 8.91 ± 1.65 nM (Ki) | bohrium.comnih.gov |

Carbonic Anhydrase (hCA I and hCA II) Inhibition

This compound analogues have also been investigated as inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). bohrium.com A series of N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides demonstrated significant inhibitory potential against both hCA I and hCA II at nanomolar concentrations. bohrium.comnih.gov

The inhibition constants (Ki) for these compounds were found to be in the range of 4.07 ± 0.38 to 29.70 ± 3.18 nM for hCA I and 10.68 ± 0.98 to 37.16 ± 7.55 nM for hCA II. bohrium.comnih.gov The specific substitutions on the sulfamoylphenyl ring were shown to influence the inhibitory potency against the different isoforms. bohrium.com For example, secondary sulfonamides showed promising inhibitory effects on AChE, while primary sulfonamide derivatives were generally more effective against hCA I and hCA II isoenzymes. bohrium.comnih.gov

| Compound Series | Enzyme | Inhibition Range (Ki) | Reference |

|---|---|---|---|

| N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides (3a-g) | hCA I | 4.07 ± 0.38 - 29.70 ± 3.18 nM | bohrium.comnih.gov |

| hCA II | 10.68 ± 0.98 - 37.16 ± 7.55 nM | ||

| Compound 3g (sulfamethazine-bearing) | hCA I | 4.07 ± 0.38 nM | tubitak.gov.tr |

| Compound 3c (sulfanilamide-bearing) | hCA II | 10.68 ± 0.98 nM | tubitak.gov.tr |

Tyrosinase Inhibition

Analogues of this compound have been investigated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. Overproduction of melanin can lead to hyperpigmentation disorders. Research has shown that the benzamide scaffold can be modified to create potent tyrosinase inhibitors.

For instance, studies on N-benzyl benzamide analogues, which share the core benzamide structure, have demonstrated significant inhibitory activity. tandfonline.com The introduction of hydroxyl groups on the benzyl (B1604629) portion, as seen in N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide, resulted in a compound eight times more potent than the well-known inhibitor, kojic acid. tandfonline.com The mechanism of inhibition for some bi-heterocyclic benzamides has been identified as non-competitive, where the inhibitor binds to a site other than the active site, forming an enzyme-inhibitor complex. researchgate.net One such compound exhibited a potent inhibition constant (Ki) of 0.0033 µM. researchgate.net Molecular docking studies suggest that the benzamide derivatives can form stable complexes within the enzyme's active site, preventing substrate binding and subsequent catalysis.

Interactive Data Table: Tyrosinase Inhibition by Benzamide Analogues

| Compound Name | Type of Inhibition | Inhibition Value | Reference |

|---|---|---|---|

| N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide | - | 8x more potent than kojic acid | tandfonline.com |

| Compound VIIIf (a bi-heterocyclic benzamide) | Non-competitive | Ki = 0.0033 µM | researchgate.net |

NLRP3 Inflammasome Inhibition

The NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the inflammatory response. nih.govresearchgate.net Its dysregulation is linked to numerous inflammatory diseases. Analogues of this compound have been developed as inhibitors of this complex.

A key mechanism of inhibition involves interfering with the interaction between NLRP3 and ASC (apoptosis-associated speck-like protein containing a CARD), a critical step for inflammasome assembly and activation. nih.gov For example, the hydroxyl-sulfonamide analogue, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171), was found to dose-dependently inhibit the release of the pro-inflammatory cytokine IL-1β from macrophages with an IC50 value of 8.45 ± 1.56 μM. nih.gov Structural modifications on the benzamide scaffold have been explored to optimize potency. The removal of the 2-methoxy group or the 5-chloro substituent from a lead compound (JC124) resulted in a significant decrease in inhibitory activity. nih.gov

Interactive Data Table: NLRP3 Inflammasome Inhibition by Benzamide Analogues

| Compound Name | IC50 (IL-1β release inhibition) | Mechanism | Reference |

|---|---|---|---|

| 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171) | 8.45 ± 1.56 μM | Interferes with NLRP3/ASC interaction | nih.gov |

| JC124 | 3.25 μM | NLRP3 Inflammasome Inhibitor | nih.gov |

| 3-Chloro-N-(4-(N-methylsulfamoyl)phenethyl)benzamide (Analogue 1) | >4-fold less potent than JC124 | NLRP3 Inflammasome Inhibitor | nih.gov |

PDK-1 and LDHA Inhibition

Pyruvate dehydrogenase kinase 1 (PDK-1) and lactate (B86563) dehydrogenase A (LDHA) are critical enzymes in cancer cell metabolism, particularly associated with the Warburg effect. Developing dual inhibitors for these targets is a promising strategy in oncology. A library of newly synthesized heterocyclic compounds, including a complex benzamide derivative, N-(1-(4-hydroxy-3-methoxyphenyl)-3-oxo-3-(2-(phenylcarbamothioyl)hydrazineyl) prop-1-en-2-yl)benzamide, was evaluated for this dual inhibitory activity. researchgate.netmdpi.comscilit.com

Within this library, thiophene (B33073) derivatives emerged as having superior dual PDK-1/LDHA inhibitory profiles. mdpi.comscilit.com For example, compounds designated as 3b and 3d showed significant cytotoxic effects against colon carcinoma cell lines (LoVo and HCT-116). researchgate.netscilit.com Molecular docking studies supported these findings, revealing favorable interactions of these compounds within the active sites of both LDHA and PDK-1. researchgate.netmdpi.com These interactions with key amino acid residues are believed to be responsible for the observed inhibition. researchgate.net

Interactive Data Table: PDK-1 and LDHA Inhibition by Related Compounds

| Compound | Target(s) | Cytotoxic IC50 (µM) on LoVo / HCT-116 cells | Reference |

|---|---|---|---|

| Thiophene 3b | PDK-1/LDHA | 190.3 / 170.2 | researchgate.netscilit.com |

Human Coagulation Factor Xa (hfXa) Inhibition

Human coagulation factor Xa (hfXa) is a serine protease that plays a pivotal role in the blood coagulation cascade, making it a key target for anticoagulant drugs. researchgate.net The potential of benzamide derivatives to inhibit hfXa has been explored through structural and computational studies.

An evaluation of a methoxyphenylbenzamide isomer demonstrated a potential for molecular coupling with hfXa. The binding energy was found to be comparable to that of the known inhibitor Asciminib, suggesting inhibitory potential. researchgate.net The study highlighted the crucial role of the halogen atom (bromine) in the benzamide structure for interacting with protein residues. researchgate.net In a related series, reversing the amide linkage in a 1,2-dibenzamidobenzene structure led to a class of N2-Aroylanthranilamide inhibitors of hfXa, demonstrating that the broader benzamide structural motif is amenable to optimization for this target. researchgate.net

Lipoxygenase Inhibition

Lipoxygenases (LOX) are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. A high-throughput screening campaign identified a 1-benzoyl substituted pyrazole-3-carboxanilide as a selective inhibitor of human 15-lipoxygenase-1 (15-LOX-1). nih.gov This initial hit served as the starting point for a medicinal chemistry program aimed at developing more potent and selective 15-LOX-1 inhibitors based on the N-substituted pyrazole-3-carboxamide scaffold, which incorporates a benzamide-like feature. nih.gov This research indicates the utility of the benzamide framework in designing inhibitors for this class of enzymes.

VEGFR-2 Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy. Several series of N-(methoxyphenyl)benzamide analogues have been synthesized and shown to be potent VEGFR-2 inhibitors.

One series of benzoxazole (B165842) derivatives, including 4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-(3-methoxyphenyl)benzamide, demonstrated significant VEGFR-2 inhibitory activity. nih.gov Another study focused on thiazolidine-2,4-dione derivatives, where compound 15, which incorporates a benzamide moiety, showed very potent VEGFR-2 inhibition with an IC50 of 0.081 μM. rsc.org Similarly, a series based on a quinoxaline-piperazine acetamide (B32628) core also yielded potent inhibitors, with the most active compound, 11, displaying an IC50 of 0.192 µM against VEGFR-2. dovepress.com The mechanism of action for these compounds is the inhibition of the receptor's tyrosine kinase activity, which in turn can induce apoptosis in cancer cells. nih.gov

Interactive Data Table: VEGFR-2 Inhibition by Benzamide Analogues

| Compound | Scaffold | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 11 | Quinoxaline-piperazine acetamide | 0.192 | dovepress.com |

| Compound 15 | Thiazolidine-2,4-dione | 0.081 | rsc.org |

| Compound 10e | Quinoxaline-piperazine acetamide | 0.241 | dovepress.com |

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinase 2 (CDK2), when complexed with cyclin A or E, is a crucial regulator of cell cycle progression, particularly at the G1/S transition. researchgate.netnih.gov Its inhibition is a therapeutic strategy for cancer. Novel pyrazolo[3,4-d]pyrimidine derivatives have been designed as CDK2 inhibitors, including compounds featuring an N-(3-methoxyphenyl) acetamide moiety.

In one study, several synthesized compounds showed significant inhibitory activity against the CDK2/cyclin A2 complex. researchgate.net The most potent compounds, 14 and 13, exhibited IC50 values of 0.057 µM and 0.081 µM, respectively. researchgate.net An alternative approach to inhibiting CDK2 involves targeting the cyclin binding groove rather than the ATP-binding site. nih.gov This strategy employs "Fragment Ligated Inhibitory Peptides" (FLIPs), which use substituted benzoic acid derivatives as a scaffold to mimic key peptide interactions, leading to potent non-ATP competitive inhibition. nih.gov

Interactive Data Table: CDK2/cyclin A2 Inhibition by Pyrazolo[3,4-d]pyrimidine Analogues

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 14 | 0.057 ± 0.003 | researchgate.net |

| 13 | 0.081 ± 0.004 | researchgate.net |

| 15 | 0.119 ± 0.007 | researchgate.net |

Receptor Binding and Modulation Research

The ability of this compound analogues to interact with and modulate the activity of specific biological receptors is a key area of investigation. This research is fundamental to understanding their therapeutic potential and mechanism of action.

A notable area of research has been the development of this compound analogues as selective antagonists for the kappa opioid receptor (KOR). The KOR system is implicated in pain, depression, and addiction, making its antagonists therapeutically valuable.

Structure-activity relationship studies on 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide series have identified potent and selective KOR antagonists. researchgate.net Modifications to the N-substitution, such as including a cyclohexylurea (B1359919) moiety, have led to analogues with enhanced in vitro opioid and hERG selectivity. researchgate.net For instance, AZ-MTAB, an 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide, is a selective KOR antagonist with a KOR antagonistic activity of 20nM, showing significant selectivity over mu and delta opioid receptors. researchgate.net

Further research into N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines has identified them as a new class of opioid receptor antagonists. researchgate.netacs.org Analogues incorporating a 3-methoxyphenyl (B12655295) group have been synthesized and evaluated. One such compound, RTI-5989-241, which features a 4-(3-methoxyphenyl)-3,4-dimethyl-1-piperidinyl moiety, demonstrated a long duration of action, a characteristic that was positively correlated with the activation of c-Jun N-terminal kinase (JNK) 1. nih.gov The development of selective kappa antagonists is seen as beneficial for treating conditions like depressive disorders by "resetting" the reward threshold in the brain. google.com

Beyond the opioid system, benzamide analogues have been assessed for their binding affinity to a variety of other receptors. The core benzamide scaffold is a versatile platform for developing ligands for diverse biological targets.

For example, a series of N-[(3S)-l-benzylpyrrolidin-3-yl]-(2-thienyl) benzamides have demonstrated high affinity for both human D4 dopamine (B1211576) and 5-HT2A serotonin (B10506) receptors. A favorable ratio of 5-HT2 to D2 receptor antagonism may reduce the likelihood of extrapyramidal side effects, which are common with some antipsychotic medications.

In another area, benzamide analogues have been identified as novel negative allosteric modulators of neuronal nicotinic acetylcholine receptors (nAChRs). nih.gov The lead molecule, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, was found to inhibit human α4β2 nAChR activity with an IC50 value of 6.0 µM, showing a preference over α3β4 nAChRs. nih.gov Structure-activity relationship studies of this and related compounds are contributing to a deeper understanding of how specific nAChR subtypes are involved in various physiological and pathological states. nih.gov

Modulation of Cellular Pathways and Processes

The therapeutic potential of this compound analogues, particularly in oncology, is largely attributed to their ability to modulate critical cellular pathways that govern cell growth, proliferation, and programmed cell death.

A significant body of research has demonstrated the cytotoxic and antiproliferative effects of this compound analogues against a variety of cancer cell lines.

For instance, certain methoxyphenyl derivatives of 4-substituted benzoyltaurinamide have shown effectiveness against multiple cancer cell lines, with cytotoxic doses ranging from 21.4 to 47.5 µM. nih.gov These compounds exhibited notable selectivity for cancerous breast cells over noncancerous cells. nih.gov Similarly, bio-inspired 1,3-diarylpropene derivatives, which are structural analogues, have been evaluated for their toxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. mdpi.com

Other studies have reported on the anticancer activity of various heterocyclic compounds incorporating the benzamide structure. Thiophene, thiazole, and quinazolinone derivatives have demonstrated IC50 values in the micromolar and even nanomolar ranges against colon carcinoma cells (LoVo and HCT-116). mdpi.com Specifically, compounds incorporating the N-(3-methoxyphenyl)acetamide moiety have shown potent cytotoxic activity against breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cell lines, with some IC50 values as low as 6 nM. researchgate.net

The following table summarizes the antiproliferative activity of selected this compound analogues.

| Compound Type | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Methoxyphenyl derivatives of benzoyltaurinamide | Various cancer cell lines | 21.4 - 47.5 µM | nih.gov |

| Benzamide derivatives (e.g., 22, 23) | HCT-116 (Colon) | Reduced cell viability to 40.5% and 23.0% respectively | mdpi.com |

| N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl) acetamide analogues | MCF-7 (Breast), HCT-116 (Colon), HepG-2 (Liver) | IC50 ranges: 45-97 nM (MCF-7), 6-99 nM (HCT-116), 48-90 nM (HepG-2) | researchgate.net |

| Acrylamide–PABA analog 4j | MCF-7 (Breast) | 1.83 µM | rsc.org |

| N-(7- Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)benzamide analogue (4g) | MCF-7 (Breast) | 28.2 µM | researchgate.net |

A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death. This is often achieved by modulating the expression of key regulatory proteins in the apoptotic cascade.

Studies have shown that this compound analogues can trigger the intrinsic apoptotic pathway. nih.gov For example, Western blot analysis revealed that certain methoxyphenyl derivatives upregulate the expression of pro-apoptotic proteins like BAX, caspase-3, and caspase-9, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL in pancreatic (PANC-1), neuroblastoma (SH-SY5Y), and breast (MDA-MB-231) cancer cells. nih.gov

Similarly, other benzoxazole and quinoxaline (B1680401) derivatives have been shown to increase the levels of BAX and caspases while decreasing Bcl-2 levels. tandfonline.comnih.gov For example, compound 12l, a benzoxazole derivative, increased BAX levels by 3.40-fold and caspase-3 by 2.98-fold, while decreasing Bcl-2 levels by 2.12-fold in HepG2 liver cancer cells. tandfonline.com Another compound, 11e, a 3-methylquinoxaline derivative, induced a 3.14-fold increase in BAX and a 2.34-fold increase in both caspase-3 and caspase-9 in the same cell line. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis.

The table below presents the modulation of apoptotic markers by selected analogues.

| Compound | Cell Line | Effect on Apoptotic Markers (Fold Change vs. Control) | Reference |

|---|---|---|---|

| Compound 14 (chloro-substituted methoxyphenyl derivative) | PANC-1 | Increased BAX, caspase-3, caspase-9; Decreased Bcl-2, Bcl-xL | nih.gov |

| Compound 6 (triazinone-linked combretastatin (B1194345) analogue) | MDA-MB-231 | p53: ↑ 11.96, Bax: ↑ 4.13, Bcl-2: ↓ 6.49 | nih.govsemanticscholar.org |

| Compound 12 (triazinone-linked combretastatin analogue) | MDA-MB-231 | p53: ↑ 5.20, Bax: ↑ 3.31, Bcl-2: ↓ 2.96 | nih.govsemanticscholar.org |

| Compound 12l (benzoxazole derivative) | HepG2 | BAX: ↑ 3.40, Bcl-2: ↓ 2.12, Caspase-3: ↑ 2.98 | tandfonline.com |

| Compound 11e (3-methylquinoxaline derivative) | HepG2 | BAX: ↑ 3.14, Bcl-2: ↓ 3.13, Caspase-3: ↑ 2.34, Caspase-9: ↑ 2.34 | nih.gov |

| Compound 4j (acrylamide–PABA analog) | MCF-7 | Increased expression of p53, Bax, caspase 9; Decreased Bcl-2 | rsc.org |

In addition to inducing apoptosis, this compound analogues can exert their antiproliferative effects by interfering with the normal progression of the cell cycle. By causing cell cycle arrest at specific checkpoints, these compounds prevent cancer cells from dividing and proliferating.

Flow cytometry analysis has been a crucial tool in these investigations. For instance, one benzamide derivative caused an accumulation of LoVo colon cancer cells in the G2/M phase (24.06% treated vs. 11.51% control), while in HCT-116 cells, it induced an arrest in the G1 phase (60.17% treated vs. 47.37% control). mdpi.com Another study on trimethoxyphenyl-linked combretastatin analogues found that compounds 6 and 12 caused G2/M phase arrest in MDA-MB-231 breast cancer cells, with the percentage of cells in this phase increasing to 35.09% and 26.75%, respectively, compared to 5.64% in untreated cells. nih.gov These compounds also significantly increased pre-G1 apoptosis. nih.gov

Similarly, a benzoxazole derivative, compound 12l, was found to arrest HepG2 cells at the Pre-G1 and G1 phases, inducing apoptosis in 35.13% of the cell population compared to 6.56% in control cells. tandfonline.com In contrast, a different molecule, D28, a 2-phenylquinoline-4-carboxylic acid derivative, induced G2/M phase arrest in K562 leukemia cells in a dose-dependent manner. frontiersin.org

The following table summarizes the effects of various analogues on cell cycle progression.

| Compound | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| Compound 3d (thiophene derivative) | LoVo (Colon) | Arrest at G2/M phase (24.06% vs 11.51% control) | mdpi.com |

| Compound 3d (thiophene derivative) | HCT-116 (Colon) | Arrest at G1 phase (60.17% vs 47.37% control) | mdpi.com |

| Compound 6 (combretastatin analogue) | MDA-MB-231 (Breast) | Arrest at G2/M phase (35.09% vs 5.64% control) and pre-G1 apoptosis (43.50% vs 1.99% control) | nih.gov |

| Compound 12 (combretastatin analogue) | MDA-MB-231 (Breast) | Arrest at G2/M phase (26.75% vs 5.64% control) and pre-G1 apoptosis (29.81% vs 1.99% control) | nih.gov |

| Compound 12l (benzoxazole derivative) | HepG2 (Liver) | Arrest at Pre-G1 and G1 phases; 35.13% apoptosis vs 6.56% control | tandfonline.com |

| Molecule D28 (2-phenylquinoline-4-carboxylic acid derivative) | K562 (Leukemia) | Arrest at G2/M phase (32.57% at 2µM vs 3.44% control) | frontiersin.org |

| 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide (C-4) | KBV20C | Potentiates paclitaxel-induced G2/M arrest | nih.gov |

Intracellular Reactive Oxygen Species (ROS) Generation

Research into the analogues of this compound has revealed their potential to modulate intracellular levels of reactive oxygen species (ROS). Thiophene derivative, compound 3d, has been shown to promote apoptosis in cancer cells by increasing the generation of ROS. nih.gov In a study focused on antioxidant properties, various amino-substituted benzamide derivatives were assessed for their ability to scavenge free radicals. While many compounds demonstrated significant quenching ability against the stable 1,1-diphenyl-picrylhydrazyl (DPPH) radical, some were found to be more active than the standard antioxidant butylated hydroxytoluene (BHT). acs.org The relationship between antioxidant activity and cellular signaling pathways is complex, with antioxidants playing a key role in maintaining cellular redox balance by scavenging ROS and protecting cells from oxidative stress. nih.gov

Interactions with Inflammatory Pathways

Analogues of this compound have been investigated for their interactions with inflammatory pathways, showing potential as anti-inflammatory agents. researchgate.net Some benzamide derivatives have been explored as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a key player in inflammation. researchgate.net Furthermore, signal transduction pathways that regulate cellular stress responses, such as those involving the AP-1 transcription factor, are critical in inflammation and represent potential targets for therapeutic intervention. google.com

Antimicrobial Activity Research

The antibacterial properties of this compound and its analogues have been a subject of significant research. For instance, 3-Methoxybenzamide itself is recognized as a weak inhibitor of the bacterial cell division protein FtsZ. nih.gov However, derivatives have shown more potent activity. One study highlighted a 4-chloro-2-nitro substituted benzamide (compound W6) as a significant antibacterial agent against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi, Klebsiella pneumoniae) bacteria, with a minimum inhibitory concentration (MIC) of 5.19 µM. nih.gov

Another analogue, N-(3-methoxyphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide, demonstrated inhibitory effects against strains of Staphylococcus aureus and Escherichia coli, with MICs ranging from 10 to 50 µg/mL. The mechanism for some of these compounds involves the disruption of bacterial cell membrane integrity. Furthermore, research has identified novel benzamide structures with potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant Enterococcus faecalis and E. faecium (VRE). google.com

Table 1: Antibacterial Activity of this compound Analogues

| Compound | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 4-chloro-2-nitro substituted benzamide (W6) | S. aureus, S. typhi, K. pneumoniae | 5.19 µM | nih.gov |

| N-(3-methoxyphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide | S. aureus, E. coli | 10-50 µg/mL | |

| 3-Methoxybenzamide | FtsZ inhibitor | Weak | nih.gov |

In addition to antibacterial properties, analogues of this compound have been evaluated for their antifungal activity. A study on a series of novel substituted benzamides found that a 2,4-dinitro substituted derivative (compound W1) exhibited considerable antifungal activity against Candida albicans and Aspergillus niger, with an MIC of 5.08 µM. nih.gov This activity was comparable to the standard antifungal drug fluconazole. nih.gov Other research has also noted the antifungal potential of benzamide derivatives. researchgate.netontosight.ai For example, two 1,3,4-oxadiazole (B1194373) compounds, LMM5 and LMM11, showed in vitro antifungal activity against C. albicans with an MIC of 32 μg/ml. nih.gov

Table 2: Antifungal Activity of this compound Analogues

| Compound | Fungal Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 2,4-dinitro substituted benzamide (W1) | C. albicans, A. niger | 5.08 µM | nih.gov |

| LMM5 | C. albicans | 32 µg/ml | nih.gov |

| LMM11 | C. albicans | 32 µg/ml | nih.gov |

Antioxidant Properties and Oxidative Stress Modulation

The antioxidant potential of this compound analogues has been a key area of investigation. Differently substituted benzamides are recognized as important scaffolds possessing antioxidant activities. researchgate.net A study assessing the antioxidant capacity of various synthesized compounds using the DPPH radical scavenging method found that several compounds exhibited variable but significant scavenging power. nih.gov For instance, some amino-substituted benzamide derivatives showed excellent DPPH quenching ability, with a few being notably more active than the standard antioxidant BHT. acs.org

One thiophene derivative, compound 3d, was found to have potent DPPH/LDHA inhibition. nih.gov The antioxidant activity of these compounds is often linked to their ability to donate electrons or hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress. acs.orgnih.gov This modulation of oxidative stress is a crucial aspect of their potential therapeutic effects.

Structure Activity Relationships Sar and Rational Analog Design

Impact of Substituent Variations on Biological Activity and Binding Affinity

The introduction of different functional groups at various positions on the two aromatic rings of the N-(3-methoxyphenyl)benzamide scaffold has profound effects on the resulting compound's properties. These substituents can alter the molecule's electronics, sterics, lipophilicity, and hydrogen bonding capacity, all of which are critical for its interaction with biological targets.

The methoxy (B1213986) group (-OCH3), present in the parent compound on the N-phenyl ring, is a key determinant of activity. Its position and the presence of additional methoxy groups can significantly influence the compound's biological profile.

The position of the methoxy group on the N-phenyl ring (the aniline (B41778) part) or the benzoyl ring can lead to variations in biological activity. For instance, in a series of N-(substituted phenyl)benzamide analogues, the substitution of a methoxy group at the para-position of the N-phenyl ring was found to enhance anticancer potential. d-nb.info In contrast, analogues with methoxy groups at the ortho or meta positions showed lesser activity against the same cancer cell line. d-nb.info This highlights the importance of the substituent's position in achieving optimal interaction with the biological target.

The methoxy group exerts both electronic and steric effects. Electronically, it is an electron-donating group by resonance and weakly electron-withdrawing by induction. This can influence the reactivity of the aromatic ring and the properties of the nearby amide linkage. For example, the methoxy group can activate an aromatic ring towards electrophilic substitution. smolecule.com The steric bulk of the methoxy group can also dictate the preferred conformation of the molecule, affecting how it fits into a binding pocket. In some series, replacing a methoxy group with other substituents showed that changes in hydrophobicity and electronic parameters adversely affected activity. tandfonline.com

| Compound Name | Methoxy Group Position | Observed Effect | Reference |

|---|---|---|---|

| N-(4-methoxyphenyl)benzamide derivative | para-position on N-phenyl ring | Enhanced anticancer potential | d-nb.info |

| N-(2-methoxyphenyl)benzamide derivative | ortho-position on N-phenyl ring | Lesser anticancer activity compared to para | d-nb.info |

| This compound | meta-position on N-phenyl ring | Lesser anticancer activity compared to para; Serves as a core structure for further modification | d-nb.infonih.gov |

| 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB) | 2,6-positions on benzoyl ring, 4-position on N-phenyl ring | Positional variation impacts steric hindrance and activity; exhibits potent depigmenting effects |

The introduction of a wide range of other substituents has been explored to fine-tune the properties of the benzamide (B126) scaffold.

Halogens: Halogen atoms (F, Cl, Br) are frequently used substituents in medicinal chemistry. Their introduction can enhance biological activity, improve metabolic stability, and increase membrane permeability. solubilityofthings.comontosight.ai The electronegativity and size of the halogen influence its effects. For example, a fluorine atom can alter binding affinities with enzymes and receptors due to its strong electron-withdrawing nature. mdpi.com In one study, introducing an additional chlorine atom to the aromatic ring enhanced the potency of the compounds. nih.gov Similarly, 3-Chloro-N-(3-methoxyphenyl)benzamide has been studied for its diverse biological activities. ontosight.ai The presence of a bromine atom can also enhance biological activity and allows for a variety of subsequent chemical reactions. solubilityofthings.com

Cyano and Nitro Groups: These are strong electron-withdrawing groups. Their incorporation into the benzamide structure can significantly alter the electronic distribution and potential for hydrogen bonding. In several studies, the introduction of nitro and cyano groups to the aromatic rings was found to increase the biological activities of the synthesized compounds. d-nb.infowhiterose.ac.ukresearchgate.net For example, a nitro group at position 5 of a benzimidazole (B57391) moiety attached to a benzamide scaffold increased inhibitory activity. researchgate.net

| Substituent Type | Example Compound/Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Halogen (Chlorine) | Introduction of a second chlorine group | Enhanced antiviral potency | nih.gov |

| Halogen (Fluorine) | Fluorine substitution on the benzamide ring | Alters binding affinities with enzymes/receptors | mdpi.com |

| Nitro Group | Nitro group on benzimidazole moiety | Increased inhibitory activity | researchgate.net |

| Cyano Group | 4-cyanobenzyl substitution | Used in synthesis of active amine derivatives | whiterose.ac.uk |

| Alkyl Groups | Cyclohexyl substitution | Showed excellent antiviral activity | nih.gov |

| Alkyl Groups | Di-tert-butyl substitution | Demonstrated highest potency in an antiviral series | nih.gov |

Replacing one of the phenyl rings or attaching a heterocyclic moiety to the core benzamide structure is a common strategy to explore new chemical space and improve pharmacological properties.

Thiadiazole and Oxadiazole: The 1,3,4-thiadiazole, 1,2,4-thiadiazole, and various oxadiazole rings are important heterocyclic systems. mdpi.comnih.gov The 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) heterocycles are often used as bioisosteres of the amide bond, offering potentially better hydrolytic and metabolic stability. tandfonline.commdpi.commdpi.com Numerous studies have reported the synthesis of benzamide derivatives incorporating these rings, leading to compounds with a wide range of biological activities, including antifungal and anticancer properties. mdpi.commdpi.commdpi.comresearchgate.net SAR studies on 1,3,4-oxadiazole derivatives showed that substituents with positive hydrophobicity and electronic effects, like a chloro group, were beneficial for anti-inflammatory activity. tandfonline.com

Pyrazole (B372694): The pyrazole ring is another versatile heterocycle incorporated into benzamide structures. It can act as a bioisostere for a phenyl ring, often leading to improved physicochemical properties like water solubility. nih.gov Pyrazole-containing benzamides have been investigated as anticancer, anti-inflammatory, and antifungal agents. nih.govencyclopedia.pubacs.org For example, N-phenyl-1H-pyrazole-4-carboxamide templates have been designed to target specific kinases involved in cancer. encyclopedia.pub

Benzoxazole (B165842) and Benzimidazole: These fused heterocyclic systems are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds. whiterose.ac.ukd-nb.infonih.gov

Benzoxazole derivatives linked to a benzamide core have been designed as potent inhibitors of targets like VEGFR-2, which is implicated in cancer. nih.govtandfonline.comnih.gov The benzoxazole ring can occupy specific regions of the ATP binding site of kinases. nih.gov

Benzimidazole is structurally similar to purine (B94841) and can compete with it, leading to the inhibition of nucleic acid and protein synthesis in microorganisms. whiterose.ac.uk Benzimidazole-benzamide hybrids have shown significant potential as anticancer and antimicrobial agents. d-nb.inforesearchgate.netd-nb.info

| Heterocyclic Moiety | Example Application/Target | Reported Biological Activity | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole | Anticancer agents | Inhibition of enzymes like lipoxygenase | researchgate.net |

| 1,2,4-Oxadiazole | Fungicides | Used as bioisostere of amide bond, good fungicidal activities | mdpi.commdpi.com |

| Pyrazole | Anticancer / Anti-inflammatory | Inhibition of kinases (e.g., Aurora-A) and COX enzymes | encyclopedia.pub |

| Benzoxazole | Anticancer (VEGFR-2 inhibitors) | Potent cytotoxic activity against cancer cell lines | nih.govnih.gov |

| Benzimidazole | Anticancer / Antimicrobial | Inhibition of cancer cell growth and bacterial proliferation | d-nb.infowhiterose.ac.ukd-nb.info |

Core Benzamide Scaffold Modifications and Optimization Strategies

Beyond simple substituent changes, more profound modifications to the core benzamide scaffold are employed as an optimization strategy. These modifications aim to improve potency, selectivity, and pharmacokinetic properties.

One approach involves altering the central benzamide linker itself. For example, replacing the aromatic rings with more flexible alkyl or alkoxy chains has been explored to modify the aniline portion of the scaffold. nih.gov However, in one study, this led to a drop in potency, suggesting the rigidity of the aromatic system was important for activity. nih.gov

Another strategy is to introduce conformational constraints. This can be achieved by incorporating the amide portion into a heterocyclic ring system, such as an indoline. nih.gov Such modifications reduce the number of possible conformations the molecule can adopt, which can lead to a more favorable interaction with the target protein by locking it into its bioactive conformation.

Systematic optimization of lead compounds is a common practice. This involves making a series of targeted modifications based on initial SAR findings. For example, after identifying a potent benzimidazole-4-carboxamide lead compound, further optimization was achieved by replacing a methyl ester with more stable functional groups, introducing fluorine atoms, and replacing a piperazine (B1678402) linker with an aminomethylazetidine group. stjohns.edu These efforts led to compounds with picomolar potency. stjohns.edu

Design Principles for Novel this compound Analogues

The design of new analogues based on the this compound scaffold is guided by several key principles derived from extensive SAR studies.

A primary principle is bioisosteric replacement . This involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological profile. A classic example is the use of 1,2,4-oxadiazole rings as a replacement for the amide bond to enhance metabolic stability. mdpi.commdpi.com Similarly, pyrazole can be used as a bioisostere for a phenyl ring to improve properties like solubility. nih.gov

Structure-based design is another powerful approach, used when the three-dimensional structure of the biological target is known. This allows for the rational design of molecules that can fit precisely into the target's binding site and form specific interactions (e.g., hydrogen bonds, π-π stacking) to enhance affinity. nih.gov

Scaffold hopping involves replacing the central core of a molecule with a structurally different but functionally equivalent scaffold. This can lead to the discovery of novel chemical series with improved properties. For instance, replacing the N-phenylbenzamide linker with other frameworks while retaining key binding elements is a strategy to discover new kinase inhibitors. scirp.org

Finally, the strategic introduction of diverse substituents remains a cornerstone of analog design. The goal is to modulate the molecule's electronic properties, lipophilicity, and hydrogen-bonding potential to optimize its interaction with the target. nih.gov For example, adding electron-withdrawing groups can enhance activity in some series, while adding hydrogen bond donors or acceptors can create new, favorable interactions within a protein's active site. researchgate.net

Emerging Research Applications and Future Directions for N 3 Methoxyphenyl Benzamide

Role as Building Blocks and Intermediates in Complex Organic Synthesis

N-(3-methoxyphenyl)benzamide serves as a versatile building block in the intricate field of organic synthesis. Its structure, featuring a benzamide (B126) core with a methoxy-substituted phenyl ring, provides a reactive scaffold for the construction of more complex molecules. ontosight.ai The presence of the amide linkage and the methoxy (B1213986) group offers sites for various chemical transformations, making it a valuable precursor in multi-step synthetic pathways. evitachem.com

The synthesis of this compound derivatives often involves the condensation of a benzoic acid derivative with an aniline (B41778) derivative. For instance, the reaction of 3,5-dimethoxybenzoic acid with 3-methoxyaniline can form an amide intermediate that is a precursor to more complex structures. evitachem.com Similarly, 2-hydroxybenzoic acid (salicylic acid) can be reacted with 2,3-dimethylaniline (B142581) to produce related benzamide structures. These fundamental reactions highlight the modularity of benzamide synthesis, allowing for the introduction of various functional groups to tailor the properties of the final product.

The utility of this compound as an intermediate is demonstrated in its use for creating compounds with potential biological or material science applications. smolecule.com For example, it can be a starting point for synthesizing molecules with anti-inflammatory, antibacterial, or anticancer properties. ontosight.ai The core structure can be modified through reactions like oxidation, reduction, or substitution to generate a diverse library of compounds for screening and development.

Here is an interactive data table summarizing the role of this compound and its derivatives as intermediates in organic synthesis:

| Precursor Compound | Reagent | Resulting Intermediate/Product | Reference |

| 3,5-dimethoxybenzoic acid | 3-methoxyaniline | Amide intermediate for complex benzoisoquinoline synthesis | evitachem.com |

| 2-hydroxybenzoic acid | 2,3-dimethylaniline | N-(2,3-dimethylphenyl)-2-hydroxybenzamide | |

| 4-benzamido-3-methoxyphenol | 2-methoxybenzoyl chloride | N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide | smolecule.com |

| 4-Chorobenzoyl chloride | 3-methoxyaniline | 4-Chloro-N-(3-methoxyphenyl)benzamide | nih.gov |

Applications in Advanced Materials Science Research

The unique chemical architecture of this compound and its derivatives makes them promising candidates for applications in materials science, particularly in the development of novel polymers, coatings, and supramolecular structures.

Development of Polymers and Coatings with Specific Properties

The benzamide moiety is known for its stability and conformational diversity, which are desirable characteristics for polymer backbones. researchgate.net this compound and related compounds can be incorporated into polymer matrices to enhance their properties or introduce specific functionalities. For instance, the introduction of fluorine-containing benzamide derivatives can lead to polymers with high thermal stability. researchgate.net

Research has shown that polymers derived from benzamide structures can exhibit enhanced thermal resistance. For example, a poly(arylenemethylene) derived from a fluorinated benzamide precursor showed a 10% weight loss temperature of 425°C, indicating high thermostability. researchgate.net The development of such heat-resistant polymers is crucial for applications in demanding environments.

The properties of these polymers can be fine-tuned by modifying the substituents on the benzamide core. This allows for the creation of materials with tailored optical, electrical, or magnetic properties. ontosight.ai The versatility of benzamide chemistry enables the synthesis of a wide range of polymers and coatings for specialized applications.

Supramolecular Chemistry and Engineered Assemblies

The ability of this compound and its analogues to participate in non-covalent interactions, such as hydrogen bonding, makes them valuable components in supramolecular chemistry. iucr.org These interactions can be programmed to direct the self-assembly of molecules into well-defined, higher-order structures.

The amide group in benzamides is a key functional group for forming strong hydrogen bonds. jst.go.jp For example, in the crystal structure of 4-Chloro-N-(3-methoxyphenyl)benzamide, N—H⋯O hydrogen bonds link molecules into chains, which are further organized into two-dimensional layers and a three-dimensional network through C—H⋯O interactions. nih.gov This demonstrates the potential for creating highly ordered crystalline materials.

The design of molecules that can self-assemble into specific architectures is a major focus of supramolecular chemistry. Benzamide derivatives have been used to create complex supramolecular assemblies, including cyclic, centrosymmetric four-molecule aggregates linked by a combination of O—H⋯O and N—H⋯O hydrogen bonds. iucr.org Such engineered assemblies have potential applications in areas like molecular recognition and host-guest chemistry.

Corrosion Inhibition Studies and Adsorption Mechanisms

This compound and its derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. kfupm.edu.saevitachem.com Their protective action is attributed to their ability to adsorb onto the metal surface, forming a barrier that impedes the corrosive process. researchgate.net

The adsorption of these inhibitors on a metal surface is a spontaneous process, as indicated by negative Gibbs free energy of adsorption (ΔG⁰ads) values. kfupm.edu.sa The mode of adsorption often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. kfupm.edu.saresearchgate.net The presence of heteroatoms like nitrogen and oxygen, as well as π-electrons in the aromatic rings, facilitates the adsorption process. researchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to evaluate the inhibition efficiency of these compounds. kfupm.edu.saresearchgate.net For instance, N-phenyl-benzamide derivatives have shown high inhibition efficiencies for mild steel in 1 M HCl, with the methoxy-substituted derivative exhibiting the highest efficiency of 96.52%. kfupm.edu.sa These inhibitors can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. researchgate.netnih.gov

The following table presents key findings from corrosion inhibition studies of this compound and related compounds:

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm | Reference |

| N-(4-methoxyphenyl)benzamide | Mild Steel | 1 M HCl | 96.52 | Langmuir | kfupm.edu.sa |

| N-[(3,4-dimethoxyphenyl) methyleneamino]-4-hydroxy-benzamide | Mild Steel | 0.5 M H2SO4 | 86 | Langmuir | researchgate.net |

| N-[(3,4-dimethoxyphenyl) methyleneamino]-4-hydroxy-benzamide | Mild Steel | 0.5 M HCl | 81 | Langmuir | researchgate.net |

| N-(2-methoxyphenyl)-N'-(2-methylbenzoyl) thiourea | Mild Steel | 1.0 M H2SO4 | 82.4-86.2 | - | researchgate.net |

Future Perspectives on this compound in Chemical Biology and Translational Research

The structural features of this compound and its derivatives position them as intriguing candidates for future exploration in chemical biology and translational research. The benzamide scaffold is present in a number of biologically active compounds, suggesting that derivatives of this compound could be designed to interact with specific biological targets. ontosight.ai

In the realm of chemical biology, these compounds could serve as molecular probes to investigate various biochemical pathways. evitachem.com For example, fluorescently labeled derivatives could be used to visualize cellular processes or track the localization of specific proteins. evitachem.com The ability to synthesize a wide array of derivatives allows for the systematic exploration of structure-activity relationships, which is crucial for the development of potent and selective biological modulators.

For translational research, the focus would be on developing these compounds into potential therapeutic agents. The anti-inflammatory, anticancer, and antimicrobial activities observed in some benzamide derivatives provide a strong rationale for further investigation. ontosight.aismolecule.comontosight.ai For example, some benzamide derivatives have been explored as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents. researchgate.net

Future research efforts will likely concentrate on:

Rational Design and Synthesis: Creating new derivatives with improved biological activity and selectivity.

Target Identification: Elucidating the specific molecular targets and mechanisms of action.

In Vivo Studies: Evaluating the efficacy and pharmacokinetic properties of promising compounds in animal models.

The versatility of this compound as a chemical scaffold, combined with the growing understanding of its potential biological activities, suggests a promising future for this class of compounds in advancing both fundamental chemical biology and the development of new medicines.

Q & A

Q. How do reaction conditions (temperature, catalyst) control cyclization vs. acylation in benzamide-to-benzimidazole transformations?

- Methodological Answer : High temperatures (>100°C) and Brønsted acids (PPA, HCl) promote cyclization to benzimidazoles by facilitating NH deprotonation and nucleophilic attack. In contrast, low temperatures (<50°C) and acyl chlorides favor acylation. Monitor intermediates via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.